

Quality Control of Indium-111 Labeled Imciromab Pentetate: Application Notes and Protocols

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Compound of Interest

Compound Name:	<i>Imciromab</i>
CAS No.:	<i>126132-83-0</i>
Cat. No.:	<i>B1178471</i>

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Introduction

Indium-111 (^{111}In) labeled **Imciromab** Pentetate, formerly known by the trade name Myoscint, is a radiopharmaceutical agent consisting of the Fab fragment of a murine monoclonal antibody specific for human cardiac myosin, labeled with ^{111}In via a pentetate (DTPA) chelator.[1][2] It was historically used for cardiac imaging to detect myocardial injury.[1][2] Although this product was withdrawn from the market in 1993, the principles of its quality control remain relevant for the development and assessment of new radiolabeled monoclonal antibody fragments.[2]

These application notes provide a detailed overview of the essential quality control procedures for ^{111}In -**Imciromab** Pentetate, ensuring its safety, purity, and efficacy for preclinical and clinical research. The protocols outlined are based on established principles for radiopharmaceutical quality control and information available for similar ^{111}In -labeled antibodies.

Key Quality Control Parameters

The quality of ^{111}In -**Imciromab** Pentetate is assured by a series of rigorous tests that assess its physicochemical and biological characteristics. The primary quality control parameters are summarized in the table below.

Parameter	Test Method	Acceptance Criteria
Physical Appearance	Visual Inspection	Clear, colorless solution, free of particulate matter.
pH	pH meter	6.0 - 7.5
Radionuclidic Purity	Gamma-ray Spectrometry	$\geq 99.88\%$ ^{111}In
Radiochemical Purity	Instant Thin-Layer Chromatography (ITLC)	$\geq 90\%$ ^{111}In -Imciromab Pentetate
Sterility	USP <71> Sterility Tests	No microbial growth observed.
Bacterial Endotoxins	USP <85> Bacterial Endotoxins Test (LAL)	≤ 175 EU/V (Endotoxin Units per vial)
Immunoreactivity	In vitro cell binding assay	$\geq 70\%$ immunoreactive fraction

Experimental Protocols

Radiolabeling of Imciromab Pentetate with Indium-111

This protocol describes the conjugation of **Imciromab** with a pentetic acid (DTPA) chelator and subsequent radiolabeling with Indium-111.

Materials:

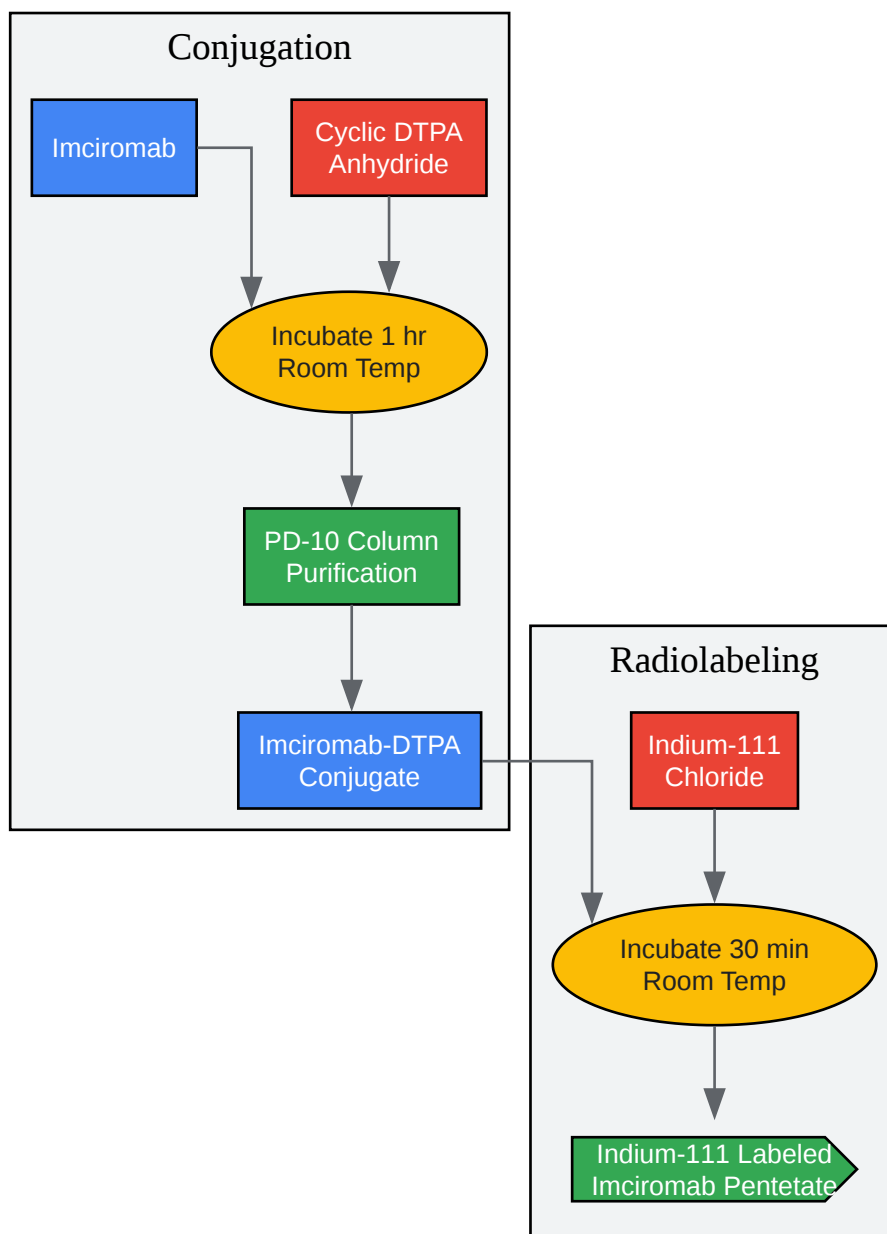
- **Imciromab** (Fab fragment)
- Cyclic DTPA anhydride
- Indium-111 chloride ($^{111}\text{InCl}_3$) solution
- Sodium acetate buffer (0.1 M, pH 5.0)

- Sterile, pyrogen-free water for injection
- PD-10 desalting column
- Sterile 0.22 µm membrane filter

Procedure:

- Conjugation of **Imciromab** with DTPA:
 1. Dissolve **Imciromab** in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2).
 2. Slowly add a molar excess of cyclic DTPA anhydride to the antibody solution while gently stirring.
 3. Allow the reaction to proceed for 1 hour at room temperature.
 4. Purify the **Imciromab**-DTPA conjugate using a PD-10 desalting column equilibrated with 0.1 M sodium acetate buffer (pH 5.0).
 5. Collect the protein-containing fractions.
- Radiolabeling with ^{111}In :
 1. Add a predetermined activity of $^{111}\text{InCl}_3$ to the purified **Imciromab**-DTPA conjugate solution.
 2. Incubate the reaction mixture for 30 minutes at room temperature.
 3. The final product is a sterile, non-pyrogenic, isotonic solution of ^{111}In -**Imciromab** Pentetate.

Workflow for Radiolabeling of **Imciromab** Pentetate:



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Caption: Workflow for the preparation of ¹¹¹In-**Imciromab** Pentetate.

Radiochemical Purity Determination by ITLC

This method is used to separate the labeled antibody from free ¹¹¹In and other impurities.

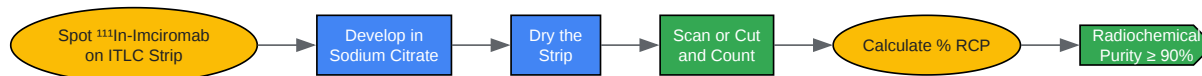
Materials:

- Instant Thin-Layer Chromatography (ITLC-SG) strips
- Developing solvent: 0.1 M Sodium Citrate, pH 5.0
- Developing chamber
- Radiochromatogram scanner or gamma counter

Procedure:

- Apply a small spot (1-2 μL) of the ^{111}In -**Imciromab** Pentetate solution onto the origin of an ITLC-SG strip.
- Place the strip in a developing chamber containing the developing solvent, ensuring the spot is above the solvent level.
- Allow the solvent to migrate up the strip until it reaches the solvent front.
- Remove the strip from the chamber and allow it to dry.
- Determine the distribution of radioactivity along the strip using a radiochromatogram scanner or by cutting the strip into sections and counting in a gamma counter.
- Interpretation:
 - ^{111}In -**Imciromab** Pentetate remains at the origin ($R_f = 0.0$).
 - Free ^{111}In -citrate complex migrates with the solvent front ($R_f = 1.0$).
- Calculation:
 - % Radiochemical Purity = (Counts at origin / Total counts) x 100

Workflow for Radiochemical Purity Testing:



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Caption: Workflow for ITLC-based radiochemical purity testing.

Sterility Testing

Sterility testing is performed to ensure the absence of viable microorganisms.[3][4] The USP <71> direct inoculation method is commonly used for radiopharmaceuticals.[4]

Materials:

- Fluid Thioglycollate Medium (FTM)
- Soybean-Casein Digest Medium (SCDM)
- Sterile test tubes
- Incubators (30-35°C and 20-25°C)

Procedure:

- Aseptically transfer a specified volume of ¹¹¹In-**Imciromab** Pentetate into tubes of FTM and SCDM.
- Incubate the FTM tubes at 30-35°C for 14 days.
- Incubate the SCDM tubes at 20-25°C for 14 days.
- Visually inspect the media for turbidity (cloudiness) daily.
- Interpretation:
 - No turbidity indicates no microbial growth, and the product is sterile.
 - Turbidity indicates microbial growth, and the product fails the sterility test.

Bacterial Endotoxin Testing (LAL Test)

The Limulus Amebocyte Lysate (LAL) test is used to detect and quantify bacterial endotoxins.

[5][6][7]

Materials:

- LAL reagent (gel-clot or chromogenic)
- Endotoxin-free test tubes
- Heating block or water bath ($37 \pm 1^\circ\text{C}$)
- Control Standard Endotoxin (CSE)
- Pyrogen-free water

Procedure (Gel-Clot Method):

- Reconstitute the LAL reagent with pyrogen-free water according to the manufacturer's instructions.
- In separate endotoxin-free tubes, prepare:
 - Negative Control: Pyrogen-free water.
 - Positive Control: CSE at a known concentration.
 - Test Sample: A dilution of the ^{111}In -**Imciromab** Pentetate solution.
 - Positive Product Control: Test sample spiked with CSE.
- Add an equal volume of LAL reagent to each tube.
- Incubate the tubes undisturbed at $37 \pm 1^\circ\text{C}$ for 60 ± 2 minutes.
- After incubation, carefully invert each tube 180° .
- Interpretation:
 - A firm gel that remains intact upon inversion indicates a positive result.

- The absence of a solid clot indicates a negative result.
- The test is valid if the positive control is positive and the negative control is negative.
- The product passes the test if the result for the test sample is negative at the specified dilution.

Biodistribution and Immunoreactivity

While not a routine quality control release test for every batch, initial characterization of ^{111}In -**Imciromab** Pentetate should include biodistribution studies in an appropriate animal model to confirm its ability to target cardiac myosin in areas of myocardial injury. Similarly, an in vitro immunoreactivity assay, such as a cell-binding assay using cells expressing the target antigen or purified myosin, is crucial to demonstrate that the radiolabeling process has not compromised the antibody's binding affinity. A high degree of immunoreactivity is essential for effective target localization.

Conclusion

The quality control procedures outlined in these application notes are fundamental to ensuring the safety, purity, and efficacy of ^{111}In -**Imciromab** Pentetate for research and developmental purposes. Adherence to these protocols, which encompass physical, chemical, and biological testing, is critical for obtaining reliable and reproducible results in preclinical and clinical investigations. While **Imciromab** is no longer in clinical use, these methodologies provide a valuable framework for the quality control of novel radiolabeled antibody fragments.

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